REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:10]#[C:11][CH:12]([CH3:14])[CH3:13])=[C:7]([CH:9]=1)[NH2:8]>CN(C=O)C.[Cu]I>[CH:12]([C:11]1[NH:8][C:7]2[C:6]([CH:10]=1)=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:9]=2)([CH3:14])[CH3:13]
|
Name
|
5-methoxy-2-(3-methylbut-1-ynyl)aniline
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(N)C1)C#CC(C)C
|
Name
|
Compound 135
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(N)C1)C#CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
CuI
|
Quantity
|
101 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 160° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (0→25% EtOAc-hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |